4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide
Overview
Description
4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide is a useful research compound. Its molecular formula is C9H8N4OS and its molecular weight is 220.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Applications
A number of studies have synthesized novel derivatives of thiadiazole, including those related to 4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide, to evaluate their anticancer activities. For instance, a novel series of thiadiazole derivatives were synthesized and showed potent anticancer activity, particularly against hepatocellular carcinoma cell lines, suggesting a promising avenue for the development of new anticancer agents (Gomha et al., 2017). Similarly, another study synthesized new hydrazone derivatives of thiadiazole carbohydrazide, demonstrating significant cytotoxicity against a range of human tumor cell lines, with particular efficacy observed in ovarian cancer cells (Terzioğlu & Gürsoy, 2003).
Antimicrobial Activities
Research into the antimicrobial properties of thiadiazole derivatives, including compounds structurally related to this compound, has yielded compounds with significant activity against various bacteria and fungi strains. For example, a study synthesized novel bis-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and bis-4-thiazolidinone derivatives from terephthalic dihydrazide, demonstrating potential antibacterial activity (Palekar et al., 2009). Another study focused on the synthesis and antimicrobial evaluation of new 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, highlighting their significant antimicrobial activities (Noolvi et al., 2016).
Synthesis of Novel Heterocyclic Compounds
The versatility of this compound and its derivatives extends to the synthesis of novel heterocyclic compounds with various biological activities. Research in this area has led to the development of compounds with antioxidant, antitumor, and antimicrobial activities, demonstrating the broad potential of thiadiazole derivatives in drug discovery and development (Paulrasu et al., 2014).
Mechanism of Action
Target of Action
Compounds containing a thiazole ring have been reported to possess various pharmacological activities .
Mode of Action
It’s known that molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
It’s known that thiazole-containing compounds can influence various biochemical pathways .
Result of Action
Compounds with a similar structure have been reported to exhibit antimicrobial activity, mainly against gram-positive bacteria .
Action Environment
It’s known that the cationic form of similar compounds can decrease sensitivity and elevate nitrogen content, contributing to high density, insensitivity, and thermal stability .
Properties
IUPAC Name |
4-phenylthiadiazole-5-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c10-11-9(14)8-7(12-13-15-8)6-4-2-1-3-5-6/h1-5H,10H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVVXTHOGVAERA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380276 | |
Record name | 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729184 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58756-27-7 | |
Record name | 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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